1,2-Bis(triméthoxysilyl)décane

Vue d'ensemble

Description

1,2-Bis(trimethoxysilyl)decane is a dipodal silane compound with the molecular formula C₁₆H₃₈O₆Si₂. It is characterized by having two silicon atoms that can covalently bond to surfaces, making it a valuable tool for surface modification. This compound is known for its ability to enhance the durability of surface coatings, adhesive primers, and composites, especially in aqueous and aggressive environments .

Applications De Recherche Scientifique

1,2-Bis(trimethoxysilyl)decane has a wide range of scientific research applications:

Surface Modification: It is used to improve the durability and hydrophobicity of surface coatings, making it valuable in industries such as construction, transportation, and medical devices.

Nanotechnology: The compound is employed in the fabrication of luminescent molecular thermometers and other nanomaterials.

Adhesive Primers: Its ability to form strong bonds with both organic and inorganic materials makes it an excellent adhesive primer for metals and other substrates.

Environmental Science: It is used in the stabilization of silica nanoparticles in aqueous media, which is crucial for applications in environmental science and nanomedicine.

Mécanisme D'action

Target of Action

The primary target of 1,2-Bis(trimethoxysilyl)decane is the surface of various substrates . This compound is a type of dipodal silane, which has two silicon atoms that can covalently bond to a surface . This unique structure allows 1,2-Bis(trimethoxysilyl)decane to maintain the integrity of surface coatings, adhesive primers, and composites in aqueous and aggressive environments .

Mode of Action

1,2-Bis(trimethoxysilyl)decane interacts with its targets by forming six Si-O bonds to the substrate . This is a distinctive advantage over conventional silanes, which can only form three Si-O bonds . The increased crosslink density of the interphase and the inherent resistance to hydrolysis contribute to the improved durability of 1,2-Bis(trimethoxysilyl)decane .

Biochemical Pathways

The action of 1,2-Bis(trimethoxysilyl)decane affects the pathway of surface modification . By forming a higher number of bonds with the substrate, it increases the crosslink density of the interphase . This results in enhanced hydrolytic stability, which impacts the product’s shelf life, substrate bonding, and mechanical properties .

Pharmacokinetics

Methanol is known to have a chronic effect on the central nervous system .

Result of Action

The molecular and cellular effects of 1,2-Bis(trimethoxysilyl)decane’s action primarily involve the enhancement of surface properties. It improves the ‘wet’ durability of surface coatings, adhesive primers, and composites . Furthermore, it is associated with an increased crosslink density of the interphase, providing further resistance to hydrolysis .

Action Environment

The action, efficacy, and stability of 1,2-Bis(trimethoxysilyl)decane are influenced by environmental factors. For instance, in strongly acidic and brine environments, 1,2-Bis(trimethoxysilyl)decane demonstrates improved resistance to hydrolysis compared to conventional silane coupling agents . Additionally, the presence of water triggers the liberation of methanol from this compound .

Méthodes De Préparation

1,2-Bis(trimethoxysilyl)decane can be synthesized through a process involving the reaction of an organic halide or alkene with a hydridochlorosilane in the presence of a quaternary phosphonium salt catalyst. This reaction is typically carried out under controlled heat to effect a dehydrohalogenative coupling reaction and/or a hydrosilylation reaction . The process can be conducted in a plug flow reactor or a continuous stirred tank reactor, and it may produce novel silylated compounds, including 1,2-bis(trimethoxysilyl)decane .

Analyse Des Réactions Chimiques

1,2-Bis(trimethoxysilyl)decane undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of moisture, this compound hydrolyzes to form methanol and silanol groups.

Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly reported, the compound’s stability in various environments suggests it can resist oxidative degradation.

Common reagents used in these reactions include water for hydrolysis and various catalysts for condensation reactions. The major products formed are siloxane bonds, which contribute to the compound’s effectiveness in surface modification .

Comparaison Avec Des Composés Similaires

1,2-Bis(trimethoxysilyl)decane is unique among silane coupling agents due to its dipodal structure, which allows for the formation of six Si-O bonds compared to the three formed by conventional silanes. This results in significantly improved durability and resistance to hydrolysis . Similar compounds include:

1,1,1,3,3-Pentamethoxy-1,3-disilaundecane: Another dipodal silane with different alkyl chain lengths and functionalities.

1,10-Bis(trimethoxysilyl)decane: Similar in structure but with silicon atoms located at different positions on the alkyl chain.

These compounds share similar applications but differ in their specific structural properties and resultant performance characteristics.

Activité Biologique

1,2-Bis(trimethoxysilyl)decane is a silane compound with significant applications in surface modification and material science. Its unique structure, featuring two trimethoxysilyl groups linked by a decane chain, imparts distinct biological and chemical properties. This article reviews the biological activity of this compound, focusing on its hydrolytic stability, adhesion properties, and potential applications in various fields.

Chemical Structure and Properties

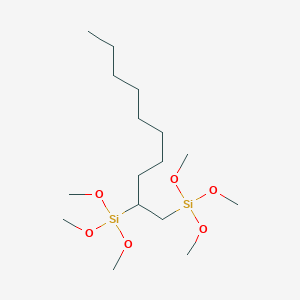

1,2-Bis(trimethoxysilyl)decane can be represented as follows:

This structure allows for effective bonding to surfaces, enhancing their durability against environmental factors.

Hydrolytic Stability

Research indicates that 1,2-bis(trimethoxysilyl)decane demonstrates enhanced hydrolytic stability compared to other silanes. In a study assessing the durability of silane coatings under acidic conditions, it was found that the static water contact angle for surfaces treated with this compound remained stable over time, indicating superior resistance to hydrolysis:

| Silane Compound | Contact Angle (°) | Stability Duration (days) |

|---|---|---|

| 1,2-Bis(trimethoxysilyl)decane | 102 ± 2 | 60 |

| n-Decyltriethoxysilane | 88 ± 1 | 60 |

| 1,10-Bis(trimethoxysilyl)decane | Variable | >120 |

The results show that while conventional silanes degrade significantly over time, 1,2-bis(trimethoxysilyl)decane maintains its hydrophobic properties even after prolonged exposure to harsh environments .

Adhesion Properties

The efficacy of 1,2-bis(trimethoxysilyl)decane as an adhesion promoter has been explored in various studies. It has been shown to improve adhesion at interfaces such as benzocyclobutene/silicon dioxide. Factors influencing adhesion energy include:

- Surface Coverage : Higher coverage correlates with increased adhesion energy.

- Catalyst Presence : An ammonia-based catalyst enhances surface coverage and adhesion .

Study on Surface Modification

In a comparative study of surface modifications using various silanes, including 1,2-bis(trimethoxysilyl)decane, it was demonstrated that this compound effectively modified the surface characteristics of glass substrates. The contact angle measurements indicated significant hydrophobicity and low hysteresis values, suggesting uniform coating and effective surface treatment .

Application in Nanotechnology

The compound has also been utilized in the preparation of hybrid materials through sol-gel processes. Its unique structural attributes facilitate the formation of ordered organosilica mesostructures. This application is particularly relevant in nanotechnology for creating materials with specific optical or electronic properties .

Propriétés

IUPAC Name |

trimethoxy(1-trimethoxysilyldecan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H38O6Si2/c1-8-9-10-11-12-13-14-16(24(20-5,21-6)22-7)15-23(17-2,18-3)19-4/h16H,8-15H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBPMOQUHWCSGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C[Si](OC)(OC)OC)[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H38O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635179 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832079-33-1 | |

| Record name | 3,3,6,6-Tetramethoxy-4-octyl-2,7-dioxa-3,6-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(trimethoxysilyl)decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.